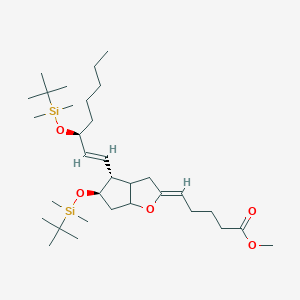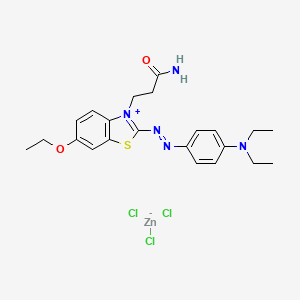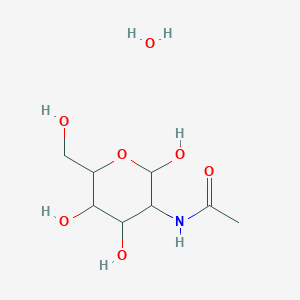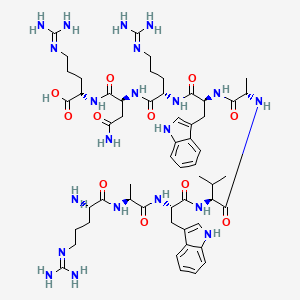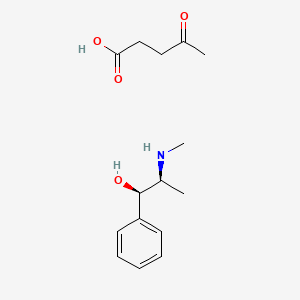
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound features a diethylaminoethyl group, a furan ring, and a phenylsulfoximine moiety, making it a versatile molecule for research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-furanyl sulfoximine with diethylaminoethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) at a temperature range of 50-70°C. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves yield and purity. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfoximines.
Wissenschaftliche Forschungsanwendungen
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with enzymes or receptors, modulating their activity. The furan ring and phenylsulfoximine moiety contribute to the compound’s binding affinity and specificity. These interactions can lead to the inhibition or activation of biochemical pathways, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(2-(Diethylamino)ethyl)perylene-3,4-dicarboximide
- 2-(Diethylamino)ethyl methacrylate
- 4-Amino-N-(2-(diethylamino)ethyl)benzamide
Uniqueness
N-(2-(Diethylamino)ethyl)-S-2-furanyl-S-phenylsulfoximine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
71256-90-1 |
|---|---|
Molekularformel |
C16H21N2O2S- |
Molekulargewicht |
305.4 g/mol |
InChI |
InChI=1S/C16H21N2O2S/c1-3-18(4-2)12-11-17-21(19)16-10-6-5-8-14(16)15-9-7-13-20-15/h5-10,13H,3-4,11-12H2,1-2H3/q-1 |
InChI-Schlüssel |
YAUGZAJMOXQQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCN=[S-](=O)C1=CC=CC=C1C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


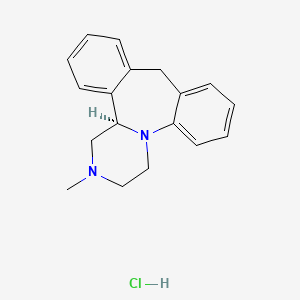
![dihydrogen phosphate;[4-[[4-(dimethylamino)phenyl]-phenylmethylidene]cyclohexa-2,5-dien-1-ylidene]-dimethylazanium](/img/structure/B12716110.png)

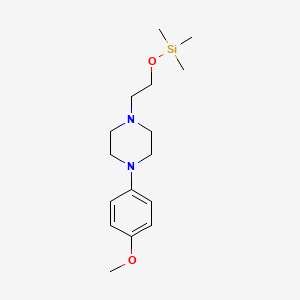
![N-[[5-(2-Fluorophenyl)-2,3-dihydro-1-methyl-1H-1,4-benzodiazepin-2-YL]methyl]phthalimide](/img/structure/B12716129.png)
